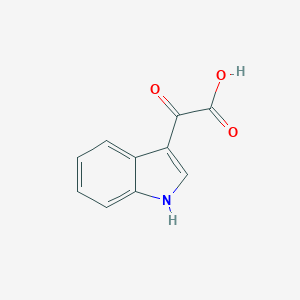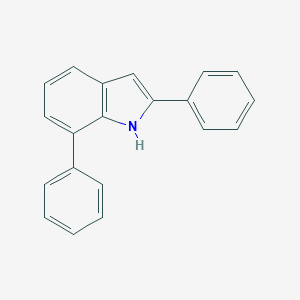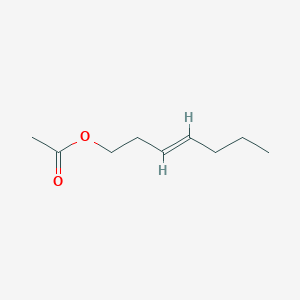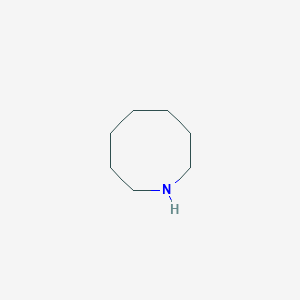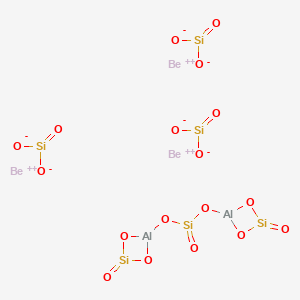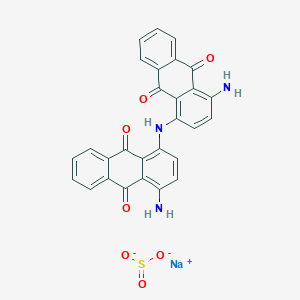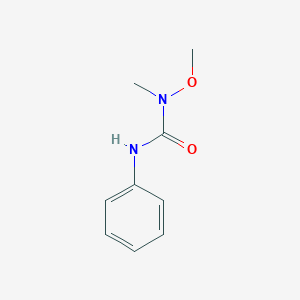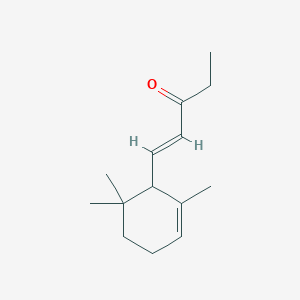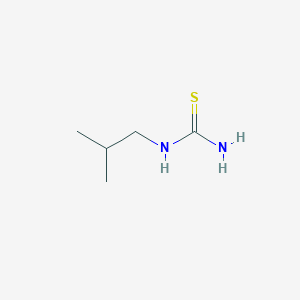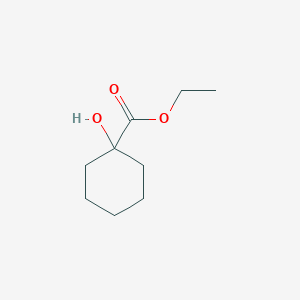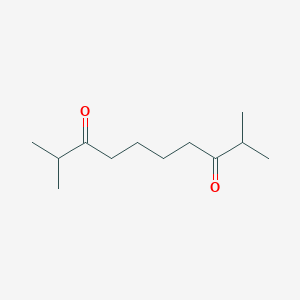
2,9-Dimethyl-3,8-decanedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,9-Dimethyl-3,8-decanedione (DMDD) is a chemical compound that belongs to the family of diketones. It is a yellow liquid with a strong odor and is used as a flavoring agent in the food industry. DMDD has also been found to have biological activities, making it a subject of interest in scientific research. In
Mecanismo De Acción
2,9-Dimethyl-3,8-decanedione exerts its biological activities through various mechanisms of action. It has been found to inhibit the activity of enzymes such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in acetylcholine levels, which can improve cognitive function. 2,9-Dimethyl-3,8-decanedione has also been shown to scavenge free radicals and inhibit the production of pro-inflammatory cytokines, which can reduce inflammation and oxidative stress.
Efectos Bioquímicos Y Fisiológicos
2,9-Dimethyl-3,8-decanedione has been found to have various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which can improve overall health. 2,9-Dimethyl-3,8-decanedione has also been found to have neuroprotective effects and can improve cognitive function. Additionally, 2,9-Dimethyl-3,8-decanedione has been shown to have anticancer properties and can inhibit the growth of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,9-Dimethyl-3,8-decanedione has several advantages for lab experiments. It is readily available and can be easily synthesized. 2,9-Dimethyl-3,8-decanedione is also relatively stable and can be stored for long periods. However, 2,9-Dimethyl-3,8-decanedione has some limitations for lab experiments. It has a strong odor, which can be unpleasant, and it can be toxic in high concentrations.
Direcciones Futuras
There are several future directions for 2,9-Dimethyl-3,8-decanedione research. One area of interest is the development of 2,9-Dimethyl-3,8-decanedione-based drugs for the treatment of Alzheimer's, Parkinson's, and cancer. Another direction is the study of 2,9-Dimethyl-3,8-decanedione's antimicrobial properties and its potential use as a preservative in the food industry. Additionally, further research is needed to fully understand the mechanism of action of 2,9-Dimethyl-3,8-decanedione and its effects on various biological systems.
Conclusion
In conclusion, 2,9-Dimethyl-3,8-decanedione is a chemical compound that has various biological activities and is a subject of interest in scientific research. The synthesis method has been optimized to increase the yield and purity of 2,9-Dimethyl-3,8-decanedione. 2,9-Dimethyl-3,8-decanedione has been found to have anti-inflammatory, antioxidant, and anticancer properties and has potential use in the treatment of diseases such as Alzheimer's, Parkinson's, and cancer. Further research is needed to fully understand the mechanism of action of 2,9-Dimethyl-3,8-decanedione and its effects on various biological systems.
Métodos De Síntesis
2,9-Dimethyl-3,8-decanedione can be synthesized through the reaction of 2,4-pentanedione with 1,8-nonadiene in the presence of a strong acid catalyst. The reaction yields 2,9-Dimethyl-3,8-decanedione as the major product along with some minor by-products. The synthesis method has been optimized to increase the yield and purity of 2,9-Dimethyl-3,8-decanedione.
Aplicaciones Científicas De Investigación
2,9-Dimethyl-3,8-decanedione has been found to have various biological activities, including anti-inflammatory, antioxidant, and anticancer properties. It has been studied for its potential use in the treatment of diseases such as Alzheimer's, Parkinson's, and cancer. 2,9-Dimethyl-3,8-decanedione has also been shown to have antimicrobial properties and can be used as a preservative in the food industry.
Propiedades
Número CAS |
1490-37-5 |
|---|---|
Nombre del producto |
2,9-Dimethyl-3,8-decanedione |
Fórmula molecular |
C12H22O2 |
Peso molecular |
198.3 g/mol |
Nombre IUPAC |
2,9-dimethyldecane-3,8-dione |
InChI |
InChI=1S/C12H22O2/c1-9(2)11(13)7-5-6-8-12(14)10(3)4/h9-10H,5-8H2,1-4H3 |
Clave InChI |
HXQGDVMNCVJPFP-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)CCCCC(=O)C(C)C |
SMILES canónico |
CC(C)C(=O)CCCCC(=O)C(C)C |
Sinónimos |
2,9-Dimethyl-3,8-decanedione |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




